molecular formula C16H15BrN2O3 B2523790 (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1904637-92-8

(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2523790
CAS RN: 1904637-92-8
M. Wt: 363.211
InChI Key: KRBCLNOCXDUICG-GQCTYLIASA-N
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Description

(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H15BrN2O3 and its molecular weight is 363.211. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Mechanism of Bromination

The study on the kinetics, stoichiometry, and mechanisms of bromination of aromatic heterocycles, including furan and pyrrole, offers foundational insights into how bromine interacts with heterocycles like those present in our compound. This research highlights the reactivity of furan and pyrrole rings towards electrophilic bromination, suggesting that similar reactions could be explored for the bromopyridine and furan components in our compound for synthetic and functionalization purposes (Williamson & Coller, 1979).

Antibacterial Activity of Pyrrolidinyl Pyridine Derivatives

A study on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are structurally related to the pyrrolidinyl pyridine moiety in our compound, demonstrated that these derivatives exhibit significant antibacterial properties. This suggests potential research applications in developing new antibacterial agents from compounds containing the pyrrolidinyl pyridine structure (Bogdanowicz et al., 2013).

Crystal Structure Analysis

Investigations into the crystal and molecular structure of related heterocyclic compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, provide valuable information on the geometrical and electronic properties of these compounds. Such studies can inform the design and synthesis of new materials with desired physical and chemical properties (Rodi et al., 2013).

Furan Derivatives in Chemical Synthesis

Research on the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, leading to substituted furans and pyrroles, illustrates the versatility of furan derivatives in chemical synthesis. These methods could potentially be adapted to modify or synthesize derivatives of our compound for various applications, including pharmaceuticals and materials science (Kelly et al., 2008).

properties

IUPAC Name

(E)-1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c17-12-3-5-15(18-10-12)22-14-7-8-19(11-14)16(20)6-4-13-2-1-9-21-13/h1-6,9-10,14H,7-8,11H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBCLNOCXDUICG-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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